N-Cyclopropylbenzamide

Overview

Description

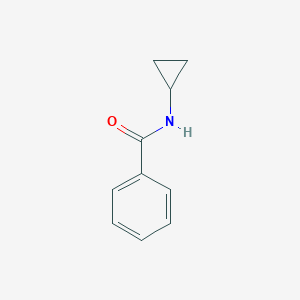

N-Cyclopropylbenzamide is an organic compound with the molecular formula C₁₀H₁₁NO. It is characterized by a benzamide group attached to a cyclopropyl ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclopropylbenzamide can be synthesized through several methods. One common route involves the reaction of benzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a white solid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions. These methods ensure higher yields and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-Cyclopropylbenzamide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropylbenzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory responses. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

N-Cyclopropylbenzamide: C₁₀H₁₁NO

2,6-Dichloro-N-cyclopropylbenzamide: C₁₀H₉Cl₂NO

4-(Chloromethyl)-N-cyclopropylbenzamide: C₁₁H₁₂ClNO

Comparison: this compound is unique due to its specific cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in medicinal chemistry for designing selective enzyme inhibitors. In contrast, similar compounds like 2,6-Dichloro-N-cyclopropylbenzamide have additional chlorine atoms, which can alter their reactivity and biological activity .

Biological Activity

N-Cyclopropylbenzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to a benzamide structure. Its molecular formula is , and it has a molecular weight of approximately 161.21 g/mol. The structural arrangement contributes to its unique properties and potential biological activities.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, notably:

- Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) : Research has shown that this compound acts as a potent inhibitor of p38 MAPK, an enzyme implicated in inflammatory responses. By binding to the active site of this kinase, it prevents its activation, thereby inhibiting downstream signaling pathways associated with inflammation and cancer progression .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound and its derivatives:

- A series of hybrid compounds derived from this compound exhibited potent p38α MAPK inhibitory activity with an IC50 value of 0.027 μM, demonstrating high specificity and significant anti-inflammatory effects in THP-1 monocyte cells .

- Compounds similar to this compound have shown promise as anticancer agents by inhibiting specific cancer cell lines, suggesting their utility in cancer therapeutics.

Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound:

- A study indicated that derivatives could suppress respiratory syncytial virus and influenza A virus replication by inhibiting virus-induced p38 MAPK activation, showcasing their potential as antiviral agents .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : A study synthesized hybrid molecules based on this compound and evaluated their biological activity against breast cancer cell lines. The results indicated that certain derivatives effectively inhibited cell growth and induced apoptosis, suggesting their potential as novel anticancer agents.

- Inflammation Models : In vivo studies using animal models demonstrated that this compound significantly reduced inflammatory markers in tissues subjected to induced inflammation, supporting its role as an anti-inflammatory agent.

Properties

IUPAC Name |

N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIJDXUZOLTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164948 | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-35-3 | |

| Record name | N-Cyclopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of N-Cyclopropylbenzamide derivatives in drug discovery?

A1: Research suggests that this compound derivatives show promise as inhibitors for specific biological targets. For instance, they have been explored as potential inhibitors for the Human Epidermal Growth Factor Receptor (HER2), a protein implicated in various cancers, including breast cancer. [] Further studies have investigated their potential as p38 mitogen-activated protein kinase (MAPK) inhibitors. [] These findings highlight the versatility of the this compound scaffold in drug design.

Q2: How does the structure of this compound relate to its potential as an anti-cancer agent?

A2: Molecular docking studies of this compound derivatives with HER2 reveal crucial structure-activity relationships. The cyclopropyl amine moiety plays a key role in binding to the active site of HER2. [] Modifications to the benzene ring, such as the introduction of chloro and methoxy substituents, can significantly influence the binding affinity. [] These findings offer valuable insights for optimizing the anti-cancer activity of this compound-based compounds.

Q3: Has this compound been utilized in the development of any specific drug candidates?

A3: Yes, a derivative of this compound, specifically 4-(6-(cyclohexylamino)-8-(((tetrahydro-2H-pyran-4-yl)methyl)amino)imidazo[1,2-b]pyridazin-3-yl)-N-cyclopropylbenzamide, has been identified as a ligand for the human MPS1 catalytic domain. [] This interaction has been characterized through crystal structure analysis, suggesting its potential as a lead compound in drug development targeting MPS1.

Q4: Beyond its potential in medicinal chemistry, are there other applications of this compound?

A4: this compound derivatives have proven valuable in polymer chemistry. For example, 3,5-diamino-N-cyclopropylbenzamide has been successfully incorporated into the synthesis of novel aromatic poly(amides). [] These polymers exhibit desirable properties such as high solubility in organic solvents and excellent thermal stability, indicating their potential in various material science applications.

Q5: What analytical techniques are commonly employed in the characterization of this compound and its derivatives?

A5: Mass spectrometry plays a crucial role in identifying and characterizing this compound derivatives. Studies have established specific fragmentation patterns for N-allyl-, N,N-diallyl-, and N-cyclopropylbenzamides, allowing for their differentiation and structural elucidation. [] This technique is particularly useful for analyzing the impact of various substituents on the fragmentation behavior of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.